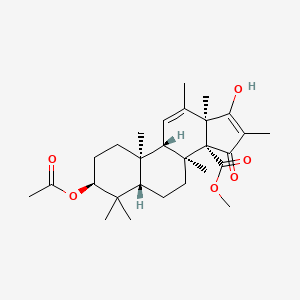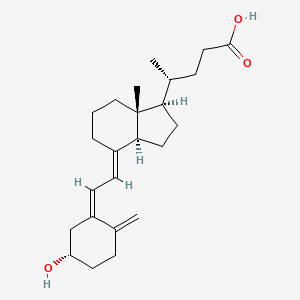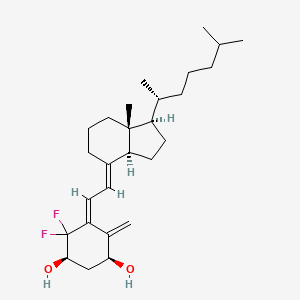
Sandorinic acid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sandorinic acid C is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.
Aplicaciones Científicas De Investigación
Multiflorane-Type Triterpenoid Acids
Sandorinic acid C, identified as a multiflorane-type triterpenoid acid, was isolated from the stem bark of Sandoricum indicum. This compound, along with other similar triterpenes, was evaluated for its activity against several tumor cell lines and effects on lymphocyte proliferation (Tanaka et al., 2001).
General Aspects of Organic Fluorine Chemistry
While not directly about this compound, understanding the broader context of fluorine chemistry is essential. Organic fluorine compounds are extensively studied due to their unique properties like high electronegativity and small size. These properties contribute significantly to diverse fields such as pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).
Biological Utility of Fluorinated Compounds
Fluorinated molecules, including those similar to this compound, have applications in bioengineering and nanotechnology. The introduction of fluorine can enhance properties like membrane permeability and pharmacokinetics, which are crucial in drug delivery and therapeutics (Zhang et al., 2021).
Importance in Medicinal Chemistry
Fluorinated compounds, possibly including derivatives of this compound, have significant roles in medicinal chemistry, particularly in oncology. These compounds are used in cancer diagnostics and therapy due to their stability and lesser toxicity compared to other elements (Menaa et al., 2013).
Environmental Implications
While this compound's direct environmental impact is not detailed, the broader context of fluorinated compounds in the environment is noteworthy. These compounds can affect plant growth and have been used as bioindicators in environmental biomonitoring programs (Rodrigues et al., 2017).
Propiedades
Fórmula molecular |
C30H46O4 |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(2R,4aS,6aR,8aR,12aS,14R,14aS,14bR)-14-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-9-8-18-19(28(20,5)11-10-22(25)31)16-23(32)30(7)21-17-27(4,24(33)34)13-12-26(21,3)14-15-29(18,30)6/h20-21,23,32H,8-17H2,1-7H3,(H,33,34)/t20-,21+,23+,26+,27+,28+,29+,30+/m0/s1 |
Clave InChI |
ARUDPAROWGJVLG-FUPYXVGYSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1[C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)(C)C(=O)O |
SMILES canónico |
CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)O)C |
Sinónimos |
sandorinic acid C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


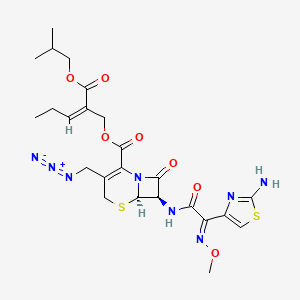
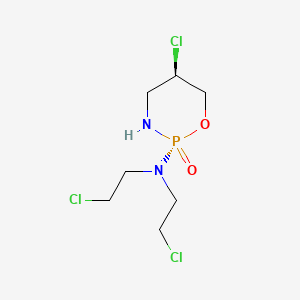
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
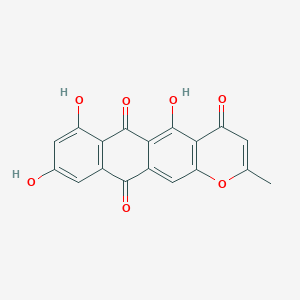

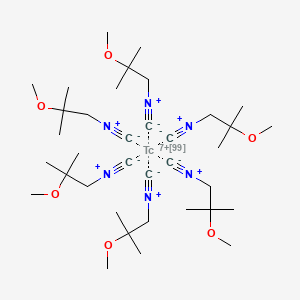

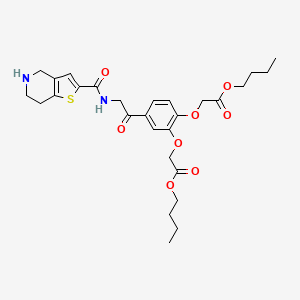
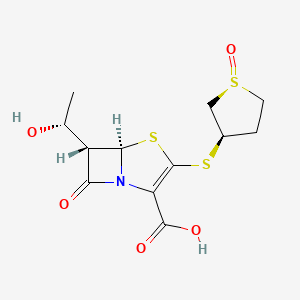
![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
